A Comprehensive Technical Guide to Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
A Comprehensive Technical Guide to Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
CAS Number: 1251006-64-0
This technical guide provides an in-depth overview of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted therapies.
Chemical and Physical Properties
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a heterocyclic compound featuring both an azetidine and a piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, allowing for selective reactions at the piperidine nitrogen. This structural motif is of significant interest in the design of novel therapeutic agents.
| Property | Value | Reference(s) |
| CAS Number | 1251006-64-0 | [1][2] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| IUPAC Name | tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | [2] |
| Synonym(s) | 1-Boc-3-(4-piperidinyl)azetidine, 3-Piperidin-4-yl-azetidine-1-carboxylic acid tert-butyl ester | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [1][2] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a multi-step process that typically involves the coupling of a protected azetidine precursor with a protected piperidine derivative. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategy can be inferred from related literature and patents. A plausible synthetic workflow is outlined below.
General Synthesis Workflow
The synthesis can be logically divided into the preparation of the key azetidine and piperidine intermediates, followed by their coupling and subsequent deprotection steps.
Caption: General synthetic workflow for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.
Experimental Protocol for a Key Precursor: Synthesis of tert-Butyl 3- and 4-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates
This protocol describes the synthesis of a β-enamino diketone, a versatile intermediate for constructing heterocyclic systems.
Materials:
-
l-(tert-butoxycarbonyl)piperidinecarboxylic acid
-
Dichloromethane (DCM)
-
Meldrum's acid
-
4-Dimethylaminopyridine (DMAP)
-
EDC·HCl
-
1 M KHSO₄ solution
-
Brine
Procedure:
-
A solution of the corresponding l-(tert-butoxycarbonyl)piperidinecarboxylic acid (4 g, 17.4 mmol) in DCM (24 mL) is cooled to 0 °C.[4]
-
Meldrum's acid (2.77 g, 19.2 mmol) is added, followed by DMAP (4.26 g, 34.9 mmol).[4]
-
EDC·HCl (3.68 g, 19.2 mmol) is then added in portions over 10 minutes.[4]
-
The reaction mixture is gradually warmed to room temperature and stirred for 16 hours.[4]
-
The reaction solution is diluted with DCM (10 mL) and washed with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).[4]
-
The organic layer is separated, dried, and concentrated to yield the crude product, which can be used in subsequent steps without further purification.[4]
Application in Drug Development: A Key Intermediate for Baricitinib
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a critical intermediate in the synthesis of Baricitinib, an inhibitor of Janus kinase (JAK), specifically JAK1 and JAK2.[5] Baricitinib is approved for the treatment of rheumatoid arthritis and other autoimmune diseases. The azetidine-piperidine scaffold of this intermediate forms a core component of the final drug molecule.
Baricitinib Synthesis Workflow
The following diagram illustrates the role of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate in the synthesis of Baricitinib.
Caption: Role of the title compound in the synthesis of Baricitinib.
Signaling Pathway Context: JAK-STAT Pathway Inhibition by Baricitinib
Baricitinib, synthesized from tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes. JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immunity. By inhibiting JAK1 and JAK2, Baricitinib effectively dampens this pro-inflammatory signaling cascade.
Caption: Inhibition of the JAK-STAT signaling pathway by Baricitinib.
Conclusion
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is a molecule of significant strategic importance in the field of drug discovery and development. Its unique structural features make it an ideal building block for the synthesis of complex and potent therapeutic agents, most notably the JAK inhibitor Baricitinib. A thorough understanding of its chemical properties, synthesis, and biological context is essential for medicinal chemists and researchers working on the next generation of targeted therapies. The continued exploration of synthetic routes and applications for this and related scaffolds will undoubtedly contribute to advancements in the treatment of a wide range of diseases.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 1251006-64-0 | tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate [synthonix.com]
- 3. tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate [cymitquimica.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
